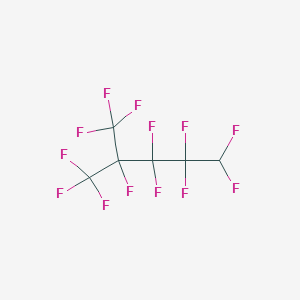
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6HF13. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The specific steps are as follows:
- Clean and dry a 500 ml reaction flask.
- Add methyl methanesulfonate and perfluoro-2,3-epoxy-2-methylpentane to the flask.
- Stir the mixture under controlled temperature and pressure conditions to facilitate the reaction.
- Purify the product using standard separation techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and reactivity.
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals, coatings, and lubricants.
Wirkmechanismus
The mechanism of action of 1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane is primarily based on its ability to interact with other molecules through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, influencing their chemical behavior. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: This compound has an additional fluorine atom, which may impart different reactivity and stability characteristics.
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane:
Eigenschaften
CAS-Nummer |
1980062-87-0 |
|---|---|
Molekularformel |
C6HF13 |
Molekulargewicht |
320.05 g/mol |
IUPAC-Name |
1,1,1,2,3,3,4,4,5,5-decafluoro-2-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6HF13/c7-1(8)2(9,10)4(12,13)3(11,5(14,15)16)6(17,18)19/h1H |
InChI-Schlüssel |
UTLCCTBINYHEBC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


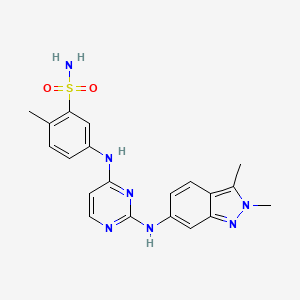
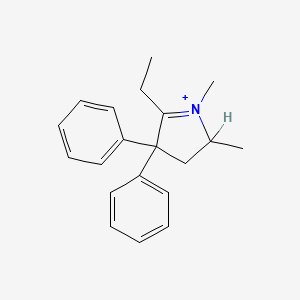
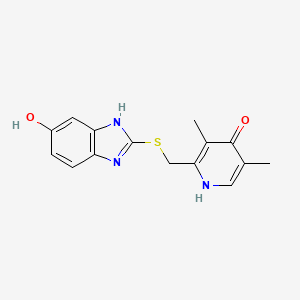
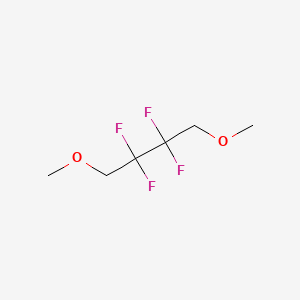
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
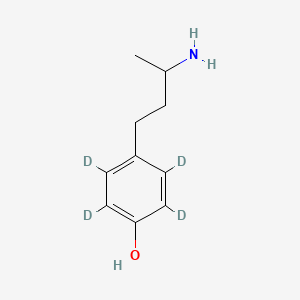
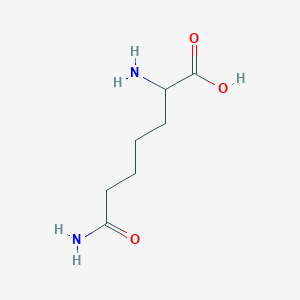
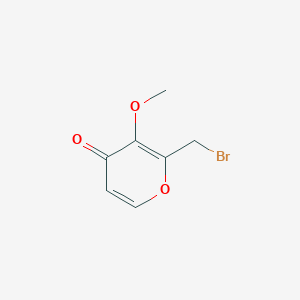
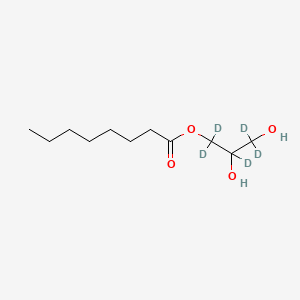
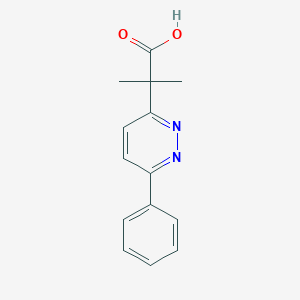
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
